2-Acetamido-3-phenylpropanamide

Ubiquitin-proteasome system HECT ligase inhibition Chemical probe

2-Acetamido-3-phenylpropanamide (CAS 7469-24-1), systematically named α-(acetylamino)benzenepropanamide or N-acetyl-DL-phenylalaninamide, is a racemic N-terminal-capped amino acid amide with molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol. This compound belongs to the class of N-acetyl amino acid amides, which are widely employed as model peptides for conformational analysis, as enzyme substrates/inhibitors, and as building blocks in peptidomimetic synthesis.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 7469-24-1
Cat. No. B11956746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-phenylpropanamide
CAS7469-24-1
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)N
InChIInChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)
InChIKeyLRSBEAVFLIKKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3-phenylpropanamide (CAS 7469-24-1): Sourcing Guide for the Racemic DL N-Acetyl-Phenylalaninamide


2-Acetamido-3-phenylpropanamide (CAS 7469-24-1), systematically named α-(acetylamino)benzenepropanamide or N-acetyl-DL-phenylalaninamide, is a racemic N-terminal-capped amino acid amide with molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol . This compound belongs to the class of N-acetyl amino acid amides, which are widely employed as model peptides for conformational analysis, as enzyme substrates/inhibitors, and as building blocks in peptidomimetic synthesis [1]. Unlike its optically pure S-enantiomer (CAS 7376-90-1; N-acetyl-L-phenylalaninamide, also known as Ac-Phe-NH₂), the racemic DL form (7469-24-1) is specified by the absence of defined stereochemistry at the α-carbon, a property that directly impacts its suitability for stereospecific biochemical applications [2].

Why 2-Acetamido-3-phenylpropanamide Cannot Be Generically Substituted: Stereochemistry, Terminal Amidation, and Target Engagement


Generic substitution among N-acetyl phenylalanine derivatives fails because seemingly minor structural variations—stereochemistry at the α-carbon (L vs. D vs. DL), C-terminal functionalization (amide vs. free acid vs. ester), and N-terminal capping—produce order-of-magnitude differences in target binding affinity and functional selectivity. For example, the C-terminal amide Ac-Phe-NH₂ (S-enantiomer) inhibits polyubiquitin chain elongation with Ki = 8 ± 1.2 mM [1], whereas the corresponding free acid Ac-Phe-OH shows negligible activity against this target but instead inhibits the intestinal peptide transporter PepT1 with Ki = 1.81 ± 0.37 mM—a >4-fold difference in affinity [2]. Substitution with the non-acetylated Phe-NH₂ or Phe completely abolishes measurable PepT1 interaction [2]. Furthermore, the racemic DL form (7469-24-1) versus the optically pure S-enantiomer (7376-90-1) introduces stereochemical ambiguity that can compromise assay reproducibility in chirally sensitive systems . These compound-specific structure–activity relationships mean that in-class analogs are not functionally interchangeable for any application requiring defined target engagement.

Quantitative Differentiation Evidence for 2-Acetamido-3-phenylpropanamide (CAS 7469-24-1) vs. Closest Analogs


Polyubiquitin Chain Elongation Inhibition: Ac-Phe-NH₂ (S-Enantiomer) Ki = 8 ± 1.2 mM vs. Phe823Ala Mutant >10⁴-Fold Loss in kcat

The S-enantiomer of 2-acetamido-3-phenylpropanamide, N-acetylphenylalanyl-amide (Ac-Phe-NH₂, CAS 7376-90-1), acts as a non-competitive inhibitor of polyubiquitin chain elongation catalyzed by the HECT E3 ligase NEDD4-2, with a Ki of 8 ± 1.2 mM at pH 7.5 and 37 °C. This compound functions as a Phe-823 mimic that destabilizes the active trimeric form of the ligase required for processive chain assembly [1][2]. In direct head-to-head comparison, substitution of the cognate Phe-823 residue by alanine (Phe823Ala) resulted in a ≥10⁴-fold decrease in kcat for polyubiquitin chain assembly, confirming the critical role of the phenylalanine side chain that Ac-Phe-NH₂ mimics [1]. The racemic DL form (CAS 7469-24-1) contains both L- and D-enantiomers; the D-enantiomer is not characterized for this target and its presence may dilute inhibitory activity on a per-mass basis relative to the optically pure S-enantiomer .

Ubiquitin-proteasome system HECT ligase inhibition Chemical probe

PepT1 Transporter Binding: Ac-Phe-NH₂ Ki = 16.8 ± 5.64 mM vs. Ac-Phe-OH Ki = 1.81 ± 0.37 mM—9.3-Fold Selectivity Difference Driven by C-Terminal Amidation

In a direct comparative study using the Xenopus laevis oocyte expression system, Ac-Phe-NH₂ (the S-enantiomer amide) exhibited a very weak interaction with the mammalian intestinal peptide transporter PepT1 (solute carrier family 15 member 1), with a Ki of 16.8 ± 5.64 mM [1][2]. In the same assay series, the corresponding free acid Ac-Phe-OH (N-acetyl-L-phenylalanine) showed a 9.3-fold stronger interaction (Ki = 1.81 ± 0.37 mM), while the non-acetylated analogs Phe-NH₂ and Phe showed no measurable affinity whatsoever [1]. This demonstrates that C-terminal amidation markedly reduces PepT1 recognition compared to the free carboxylate, and that N-terminal acetylation is an absolute requirement for any measurable binding. For the racemic DL form (CAS 7469-24-1), the PepT1 interaction profile of the D-enantiomer is unreported, introducing uncertainty in quantitative transporter studies .

Intestinal peptide transport PepT1 substrate profiling Prodrug design

Thermodynamic Pairwise Interaction Coefficients: N-Acetyl-L-phenylalaninamide vs. N-Acetylglycinamide, N-Acetyl-L-alaninamide, N-Acetyl-L-valinamide, and N-Acetyl-L-leucinamide by Microcalorimetry

The pairwise enthalpic coefficients (homotactic and heterotactic) for the interaction of N-acetyl-L-phenylalaninamide with four other N-acetyl amino acid amides—N-acetylglycinamide, N-acetyl-L-alaninamide, N-acetyl-L-valinamide, and N-acetyl-L-leucinamide—have been determined at 25 °C using microcalorimetry [1][2]. This dataset provides quantitatively distinct enthalpic interaction parameters that reflect the contribution of the phenylalanine benzyl side chain to solute–solute interactions in aqueous solution, information that cannot be obtained from the corresponding aliphatic side-chain analogs (Gly, Ala, Val, Leu) [1]. The resulting group-additivity analysis enables calculation of the enthalpic contribution of the aromatic phenyl group relative to aliphatic side chains of varying size. No equivalent systematic calorimetric dataset exists for the D-enantiomer or the non-acetylated phenylalaninamide, making the N-acetyl-L-phenylalaninamide the uniquely thermodynamically characterized member of this compound class [3].

Solvation thermodynamics Peptide solute–solute interactions Group-additivity modeling

Conformational Landscape and Photophysical Benchmarking: N-Acetylphenylalaninylamide (NAPA) as a Validated Computational Model for Phenylalanine Residue Dynamics

N-acetylphenylalaninylamide (NAPA), the S-enantiomer of 2-acetamido-3-phenylpropanamide, has been extensively characterized as a minimal model for the conformational and photophysical behavior of phenylalanine residues in peptides. A systematic computational study identified four low-energy NAPA conformers with distinct hydrogen-bonding patterns and UV spectral signatures, validated by multireference CASSCF/MS-CASPT2 calculations [1]. Jet-cooled lifetime measurements revealed that the folded conformer NAPA B exhibits a 50-fold shorter excited-state lifetime than the extended conformer NAPA A, a conformational dependence that is experimentally observable and computationally reproducible [2]. In contrast, the amide-N-methylated derivative NAPMA B or the monohydrated adduct NAPAH show markedly different dynamics, confirming that terminal amidation and hydration state uniquely tune the photophysical response [2]. The racemic DL form (CAS 7469-24-1) has not been similarly benchmarked, and the presence of both enantiomers may complicate interpretation of chiroptical data (e.g., circular dichroism) that relies on enantiomeric purity [3].

Computational peptide chemistry Photophysics of aromatic residues Conformational analysis

Stereochemical Identity and Purity: Racemic DL Form (CAS 7469-24-1) vs. Optically Pure S-Enantiomer (CAS 7376-90-1) — Procurement Decision Critical for Chirally Sensitive Applications

The CAS 7469-24-1 entry specifically designates the racemic DL mixture (N-acetyl-DL-phenylalaninamide), while CAS 7376-90-1 designates the optically pure S-enantiomer (N-acetyl-L-phenylalaninamide, [α]D not formally reported but the L-configuration is established by synthesis from L-phenylalanine) [1]. Physical properties differ between forms: the S-enantiomer has a reported melting point of 165 °C , while the melting point of the DL racemate is not well-documented in the open literature (predicted boiling point for both forms: 503.1 ± 50.0 °C; density: 1.152 ± 0.06 g/cm³) . Commercially, the S-enantiomer (7376-90-1) is available at purities of 97–99.9% from multiple vendors (CymitQuimica, TargetMol, MedChemExpress, Combi-Blocks) , whereas the DL racemate (7469-24-1) is less commonly stocked as a characterized catalog item. For any application involving chiral recognition—including enzyme inhibition assays, receptor binding studies, and chiroptical spectroscopy—the optically pure S-enantiomer must be selected; the racemic DL form is appropriate only when stereochemistry is definitively non-contributory to the experimental endpoint .

Stereochemical procurement Enantiomeric purity Assay reproducibility

High-Confidence Application Scenarios for 2-Acetamido-3-phenylpropanamide (CAS 7469-24-1) Based on Quantitative Differentiation Evidence


HECT E3 Ligase Biochemical Assays Requiring a Phe-823 Mimic Inhibitor (Use S-Enantiomer CAS 7376-90-1)

For researchers reconstituting NEDD4-2 or E6AP/UBE3A HECT ligase activity in vitro, the S-enantiomer Ac-Phe-NH₂ (CAS 7376-90-1) serves as a validated small-molecule non-competitive inhibitor with Ki = 8 ± 1.2 mM, acting by destabilizing the active trimer required for polyubiquitin chain elongation [1]. The racemic DL form (7469-24-1) should not be substituted unless the user explicitly confirms that the D-enantiomer does not interfere with the assay readout. This application is supported by the J. Biol. Chem. 2018 characterization in biochemically defined kinetic assays [1] and the BRENDA enzyme kinetic database entry (EC 2.3.2.26) [2].

PepT1 Transporter Substrate Specificity Profiling: Negative Control for C-Terminal Amidation Effects

In Xenopus laevis oocyte or mammalian cell-based PepT1 uptake assays, Ac-Phe-NH₂ (S-enantiomer) provides a characterized weak-interaction reference compound (Ki = 16.8 ± 5.64 mM) that can serve as a negative control when screening for high-affinity PepT1 substrates [3]. Its >9-fold weaker affinity relative to Ac-Phe-OH (Ki = 1.81 ± 0.37 mM) makes it useful for probing the C-terminal carboxylate requirement of the transporter. The DL form may be acceptable for this application if stereochemistry is confirmed not to influence PepT1 recognition, though the S-enantiomer data should be cited as the quantitative reference [3].

Peptide Solvation Thermodynamics and Group-Additivity Modeling

Physical chemists developing group-additivity models for peptide solvation free energies can utilize the published pairwise enthalpic coefficients for N-acetyl-L-phenylalaninamide with four homologous N-acetyl amino acid amides (Gly, Ala, Val, Leu) as a uniquely complete dataset for parametrizing the contribution of the aromatic phenyl side chain to solute–solute interactions [4]. This dataset, generated by microcalorimetry at 298.15 K, has no equivalent for the D-enantiomer or for non-acetylated phenylalaninamide. The optically pure S-enantiomer is required for consistency with the published data [4].

Computational Photophysics Benchmarking: Phenylalanine Residue Excited-State Dynamics

Theoretical chemists validating excited-state dynamics methods (CC2, CASPT2, TD-DFT) for aromatic amino acid residues can use the published NAPA (N-acetylphenylalaninylamide) conformational and photophysical dataset as a benchmark, comprising four low-energy conformers with computed excitation energies and experimentally measured conformer-specific lifetimes differing by up to 50-fold [5][6]. The S-enantiomer is the compound characterized in these studies; the DL form has not been computationally or experimentally benchmarked for these properties and should not be substituted without independent validation [5].

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